3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It features a unique combination of thiazolidinone, piperazine, and pyridopyrimidine moieties, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of the thiazolidinone core. The synthetic route may include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone.
Introduction of the ethoxypropyl group: This step involves the alkylation of the thiazolidinone ring with an ethoxypropyl halide.
Formation of the pyridopyrimidine core: This can be synthesized through a cyclization reaction involving a suitable pyrimidine derivative.
Attachment of the piperazine moiety: This step involves the reaction of the pyridopyrimidine core with a hydroxyethylpiperazine derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidinone and pyridopyrimidine rings can be reduced to alcohols.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the function of essential enzymes in bacteria. The piperazine moiety may interact with neurotransmitter receptors, while the thiazolidinone and pyridopyrimidine rings may interact with other biological targets.
Comparison with Similar Compounds
Thiazolidinone derivatives: Known for their antimicrobial and anti-inflammatory activities.
Piperazine derivatives: Commonly used in pharmaceuticals for their antipsychotic and antihistamine properties.
Pyridopyrimidine derivatives: Known for their anticancer and antiviral activities.
This unique combination of structural features makes 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one a promising candidate for further research and development.
Properties
Molecular Formula |
C23H29N5O4S2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O4S2/c1-2-32-15-5-8-28-22(31)18(34-23(28)33)16-17-20(26-11-9-25(10-12-26)13-14-29)24-19-6-3-4-7-27(19)21(17)30/h3-4,6-7,16,29H,2,5,8-15H2,1H3/b18-16- |
InChI Key |
WZNNNMKGPKEKGT-VLGSPTGOSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S |
Origin of Product |
United States |
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